β‑Adrenoceptor Agonist Activity vs. Propranolol (Antagonist)
While 2‑methyl‑1‑phenoxypropan‑2‑amine is reported as a potential β‑adrenoceptor agonist , propranolol is a non‑selective β‑adrenergic antagonist with an IC50 of 12 nM against [3H]‑DHA binding to rat brain membranes . This functional divergence (agonism vs. antagonism) is critical for applications where sympathetic activation is desired, such as bronchodilation or metabolic stimulation, rather than inhibition.
| Evidence Dimension | β‑adrenoceptor functional activity |
|---|---|
| Target Compound Data | Potential agonist (no quantitative EC50 available) |
| Comparator Or Baseline | Propranolol: IC50 = 12 nM (antagonist) |
| Quantified Difference | Opposite functional effect (agonist vs. antagonist) |
| Conditions | 2‑Methyl‑1‑phenoxypropan‑2‑amine: inferred from class; Propranolol: [3H]‑DHA binding in rat brain membranes |
Why This Matters
The choice between an agonist and an antagonist is fundamental to experimental design; substituting an agonist with an antagonist will reverse the biological outcome.
